Dpvdavp - 64158-84-5

Dpvdavp

Catalog Number: EVT-330412
CAS Number: 64158-84-5
Molecular Formula: C48H69N13O11S2
Molecular Weight: 1068.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1-Deaminopenicillamine, 4-valine, 8-D-arginine]-vasopressin, commonly known as dPVDAVP, is a synthetic analogue of the naturally occurring peptide hormone arginine-vasopressin (AVP). [, , , , ] It serves as a potent and specific antagonist of AVP, particularly targeting its vasoconstrictor effects. [, , ] dPVDAVP is a valuable pharmacological tool used to investigate the role of AVP in various physiological and pathological conditions, especially in cardiovascular regulation. [, ]

Future Directions
  • Developing More Selective Vasopressin Receptor Antagonists: Research could focus on creating analogues with even greater selectivity for specific vasopressin receptor subtypes, allowing for more targeted investigation of their individual roles. []

Arginine Vasopressin (AVP)

Relevance: Arginine vasopressin (AVP) is the parent compound from which dPVDAVP was derived []. dPVDAVP acts as a potent and specific antagonist of the vasopressor effects of AVP [, ]. While AVP exhibits both antidiuretic and vasopressor activities, dPVDAVP primarily exhibits antivasopressor activity with significantly reduced antidiuretic activity compared to AVP [].

Deamino,4-Valine,8-D-Arginine]Vasopressin (dVDAVP)

Relevance: dVDAVP is a precursor compound to dPVDAVP, and the addition of a penicillamine group at position 1 of dVDAVP yields dPVDAVP []. This modification significantly increases the antivasopressor activity, making dPVDAVP six times more potent than dVDAVP as a vasopressor antagonist [].

[1-(β-Mercapto-β, β -Cyclopentamethylene Propionic Acid)2-(O-Methyl)Tyrosine Arginine-Vasopressin (d(CH2)5Tyr(Me)AVP)

Compound Description: [1-(β-Mercapto-β, β -Cyclopentamethylenepropionic acid)2-(O-methyl)tyrosine arginine-vasopressin (d(CH2)5Tyr(Me)AVP) is another antagonist of the pressor action of AVP []. This compound exhibits unique hemodynamic effects in conscious dogs, influencing cardiac output, heart rate, and total peripheral resistance [].

Norepinephrine

Relevance: dPVDAVP selectively antagonizes the vasopressor effects of AVP without affecting the vasopressor responses to other agents like norepinephrine and angiotensin II [, ]. This selectivity highlights the specific action of dPVDAVP on AVP receptors.

Angiotensin II

Relevance: dPVDAVP specifically antagonizes the vasopressor effects of AVP without affecting the actions of angiotensin II [, ]. This selectivity makes dPVDAVP a valuable tool for investigating the specific roles of AVP in cardiovascular regulation without interfering with the renin-angiotensin system.

Teprotide

Relevance: Research suggests that vasopressin and angiotensin II may act as redundant overlapping mechanisms in controlling vascular resistance []. Studies using teprotide alongside dPVDAVP demonstrate that inhibiting both the renin-angiotensin system with teprotide and the vasopressor effects of AVP with dPVDAVP results in a more pronounced decrease in vascular resistance compared to the administration of either agent alone [].

Other Related Analogues:

  • d(CH2)5AVP: A vasopressin antagonist that served as a basis for developing more selective antagonists, including dPVDAVP [].
  • d(CH2)5VDAVP: Another vasopressin antagonist structurally similar to d(CH2)5AVP, with variations impacting their specificities for V1 and V2 receptors [].
  • DesGly and DesGly(NH2) Analogues: These C-terminal modified analogues of AVP, dDAVP, dVDAVP, and various antagonists were synthesized and tested for their V1 and V2 receptor activities []. These modifications led to compounds with varying degrees of agonism and antagonism, with some exhibiting enhanced selectivity for either V1 or V2 receptors [].
Source and Classification

Dpvdavp is synthesized in laboratories and does not occur naturally. It is classified as a vasopressin analog, specifically targeting the V2 receptor subtype, which is responsible for promoting water reabsorption in the renal collecting ducts. This classification places Dpvdavp within a broader category of drugs used to manage fluid balance and treat conditions associated with vasopressin deficiency.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dpvdavp involves several key steps:

  1. Starting Materials: The synthesis typically begins with a peptide precursor that contains the essential amino acid sequence resembling vasopressin.
  2. Chemical Modifications: Through a series of chemical reactions, modifications are made to enhance receptor affinity and selectivity. These may include:
    • Substitution of specific amino acids to improve stability.
    • Introduction of non-peptide components to enhance bioavailability.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Technical details regarding reaction conditions, such as temperature, solvent systems, and reaction times, are critical for optimizing yield and activity.

Molecular Structure Analysis

Structure and Data

Dpvdavp's molecular formula is typically represented as C21_{21}H28_{28}N4_{4}O4_{4}S. Its structure features a cyclic arrangement that mimics the disulfide bond found in natural vasopressin. Key structural characteristics include:

  • Cyclic Peptide Backbone: This structure enhances stability against enzymatic degradation.
  • Functional Groups: The presence of hydroxyl groups contributes to its solubility and interaction with biological receptors.

The molecular weight of Dpvdavp is approximately 420.54 g/mol, which is relevant for pharmacokinetic studies.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Dpvdavp include:

  1. Receptor Binding: Dpvdavp interacts with V2 receptors in renal tissues, initiating a cascade of intracellular events that lead to increased aquaporin channels in cell membranes.
  2. Metabolic Degradation: In vivo, Dpvdavp undergoes metabolic transformations primarily via peptidases that cleave peptide bonds, affecting its half-life and efficacy.

Understanding these reactions is critical for predicting the pharmacological behavior of Dpvdavp in clinical settings.

Mechanism of Action

Process and Data

Dpvdavp acts by selectively binding to V2 receptors located in the renal collecting ducts. This binding triggers a signaling pathway involving adenylate cyclase activation, leading to increased levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels facilitate the insertion of aquaporin-2 channels into the apical membrane of kidney cells, enhancing water reabsorption from urine back into the bloodstream.

This mechanism results in concentrated urine production and reduced urine volume, making Dpvdavp effective for treating conditions characterized by excessive urination.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO), facilitating its formulation for pharmaceutical use.
  • Stability: Exhibits stability under controlled conditions but may degrade under extreme pH or temperature variations.

Chemical Properties

  • Melting Point: The melting point range can vary based on purity but generally lies between 150°C to 160°C.
  • pKa Values: The pKa values indicate its ionization state at physiological pH, which influences its pharmacokinetics.
Applications

Scientific Uses

Dpvdavp has several significant applications in medical science:

  1. Diabetes Insipidus Treatment: Used to manage central diabetes insipidus by mimicking vasopressin's effects.
  2. Nocturnal Enuresis Management: Effective in reducing episodes of bedwetting by promoting water retention.
  3. Research Tool: Utilized in studies investigating renal physiology and vasopressin receptor signaling pathways.

Properties

CAS Number

64158-84-5

Product Name

Dpvdavp

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C48H69N13O11S2

Molecular Weight

1068.3 g/mol

InChI

InChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53)

InChI Key

CKIJDBDQGBFBFJ-UHFFFAOYSA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Synonyms

1-deaminopenicillamine-4-Val-argipressin
arginine vasopressin,deaminopenicillamine(1)-Val(4)-
argipressin, deaminopenicillamine(1)-Val(4)-
argipressin, deaminopenicillamine(1)-valine(4)-
DPVDAVP

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.